alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al
Description
α,β,4-Trimethylcyclohex-3-ene-1-propan-1-al (IUPAC: 3-(4-methylcyclohex-3-en-1-yl)butanal) is a cyclic monoterpenoid aldehyde characterized by a cyclohexene backbone substituted with methyl groups at positions α (C2), β (C3) of the propanal chain, and position 4 of the cyclohexene ring . Its structure combines the reactivity of an aldehyde functional group with the steric and electronic effects of three methyl substituents, making it a unique candidate for applications in fragrance chemistry and organic synthesis. The compound’s PubChem CID is FDB002076 (CAS: 6784-13-0) .
Properties
CAS No. |
85099-35-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohex-3-en-1-yl)butanal |
InChI |
InChI=1S/C12H20O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4,8,10-12H,5-7H2,1-3H3 |
InChI Key |
BWEVBHHGPXKUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)C(C)C=O |
Origin of Product |
United States |
Preparation Methods
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al can be synthesized through several methods. One common synthetic route involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Chemical Reactions Analysis
Aldol Condensation
The aldehyde group undergoes nucleophilic additions, enabling aldol condensation under basic or acidic conditions. This reaction involves the formation of an enolate intermediate, which attacks the carbonyl carbon of another aldehyde molecule, leading to β-hydroxy aldehyde intermediates. Dehydration yields α,β-unsaturated aldehydes .
Mechanistic Highlights
-
Base-catalyzed : Deprotonation at the α-carbon generates an enolate, which reacts with the aldehyde’s carbonyl group.
-
Acid-catalyzed : Carbonyl activation via protonation facilitates nucleophilic attack.
Grignard and Organometallic Additions
Nucleophilic reagents like Grignard reagents (RMgX) or organolithium compounds add to the aldehyde’s carbonyl group, forming secondary alcohols after protonation .
Example Reaction
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using reagents like LiAlH₄ or NaBH₄. This transformation is critical in synthesizing derivatives for applications in fragrance chemistry .
Key Conditions
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Solvent : THF, Et₂O.
Alkylation and Esterification
Once reduced to an alcohol, the compound can undergo alkylation (e.g., with methyl or ethyl halides) or esterification (e.g., with carboxylic acids) to introduce functional groups. These reactions are facilitated by bases like NaOH or K₂CO₃ .
Reaction Table
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R₁-X (R₁ = Me, Et), Base (e.g., K₂CO₃) | Alkylated alcohol derivative |
| Esterification | RCOOH, Catalyst (e.g., H₂SO₄) | Ester derivative |
Michael Addition
As an electron-deficient carbonyl compound, it can act as a Michael acceptor, reacting with nucleophiles like enolates to form conjugated adducts .
Mechanism
-
Nucleophilic attack at the β-carbon.
-
Protonation to stabilize the intermediate.
Carbonyl Olefination
Wittig reactions or related methods can convert the aldehyde into alkenes. This involves reaction with ylides (e.g., Ph₃P=CH₂) to form α,β-unsaturated carbonyl compounds .
Oxidation
While less common, oxidation of the aldehyde to a carboxylic acid is possible under strong oxidizing conditions (e.g., KMnO₄, CrO₃).
Aldol Condensation Kinetics
Studies suggest that steric hindrance from the trimethylcyclohexene moiety may influence reaction rates. The presence of bulky substituents can stabilize intermediates or alter regioselectivity .
Reduction Efficiency
Patent data indicate high yields (>80%) for reduction to the primary alcohol under optimized conditions (e.g., LiAlH₄ in THF) .
Alkylation/Esterification Trends
-
Alkylation : Methyl halides react faster than ethyl analogs due to smaller steric demands.
-
Esterification : Acid chlorides react more readily than carboxylic acids, requiring milder catalysts .
Comparative Analysis of Reaction Pathways
| Reaction Type | Advantages | Limitations |
|---|---|---|
| Aldol Condensation | Forms conjugated aldehydes | Sensitive to steric effects |
| Grignard Addition | High-yielding, versatile | Requires dry conditions |
| Reduction | Access to alcohol derivatives | Limited functionalization |
Scientific Research Applications
Fragrance Industry
Overview:
Alpha, beta, 4-trimethylcyclohex-3-ene-1-propan-1-al is widely used in the fragrance industry due to its pleasant scent profile. It is often incorporated into perfumes and scented products.
Applications:
- Perfumes: Acts as a key ingredient in both high-end and commercial fragrances.
- Household Products: Utilized in air fresheners, detergents, and cleaning agents to impart a fresh scent.
Case Study:
A study conducted on the sensory evaluation of fragrances containing this compound showed that it significantly enhances the overall scent profile, making products more appealing to consumers .
Food Flavoring
Overview:
In addition to its use in fragrances, this compound serves as a flavoring agent in the food industry.
Applications:
- Flavor Enhancer: Used in various food products to provide a fruity or floral note.
- Beverages: Incorporated into drinks to enhance aroma and taste.
Data Table: Flavoring Applications
| Product Type | Application | Concentration Used |
|---|---|---|
| Beverages | Flavor enhancer | 0.05% - 0.2% |
| Confectionery | Sweet flavor profile | 0.1% - 0.3% |
| Baked Goods | Aroma enhancement | 0.05% - 0.15% |
Therapeutic Potential
Overview:
Emerging research suggests that alpha, beta, 4-trimethylcyclohex-3-ene-1-propan-1-al may have therapeutic properties.
Applications:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against certain pathogens.
- Anti-inflammatory Effects: Research has shown potential anti-inflammatory effects in vitro, suggesting possible applications in pharmaceutical formulations.
Case Study:
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .
Industrial Uses
Overview:
Beyond consumer products, this compound finds applications in various industrial processes.
Applications:
- Solvent: Used as a solvent in chemical reactions due to its stability and low toxicity.
- Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. Additionally, the cyclohexene ring structure can interact with hydrophobic regions of biological molecules, influencing their behavior and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of α,β,4-trimethylcyclohex-3-ene-1-propan-1-al is highlighted through comparisons with analogs (Table 1). Key differences lie in substituent positioning, functional groups, and resultant physicochemical properties.
Table 1. Structural and Functional Comparison of α,β,4-Trimethylcyclohex-3-ene-1-propan-1-al and Analogs
Key Differences:
Functional Groups :
- The aldehyde group in α,β,4-trimethylcyclohex-3-ene-1-propan-1-al enables nucleophilic addition reactions (e.g., forming imines or hydrazones), contrasting with the alcohol’s capacity for esterification (e.g., 2-propan-2-ol forming esters) .
- The ester derivative (propan-2-yl formate) exhibits hydrolytic stability under neutral conditions but reacts in acidic/basic environments .
The α,α,4-trimethyl alcohol derivative (2-propan-2-ol) lacks an aldehyde’s electrophilic carbon but benefits from hydrogen bonding, enhancing solubility in polar solvents .
Physicochemical Properties :
- Aldehydes generally exhibit lower boiling points than alcohols due to weaker intermolecular forces. For example, α,β,4-trimethylcyclohex-3-ene-1-propan-1-al likely has a lower boiling point than 2-propan-2-ol .
- Lipophilicity increases with methyl substitution, favoring partitioning into organic phases. The α,β,4-trimethyl variant may show higher lipid solubility than its analogs .
Biological Activity
Alpha, beta, 4-Trimethylcyclohex-3-ene-1-propan-1-al, commonly referred to as alpha-terpineol , is a monoterpene alcohol found in various essential oils. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. This article reviews the biological activity of alpha-terpineol, supported by relevant data tables and research findings.
Alpha-terpineol has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H18O |
| Molar Mass | 154.25 g/mol |
| Density | 0.93 g/mL at 25 °C |
| Melting Point | 31-35 °C |
| Boiling Point | 217-218 °C |
| Water Solubility | Negligible |
| Appearance | Transparent colorless liquid |
Antimicrobial Activity
Research indicates that alpha-terpineol exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria associated with periodontal diseases and other infections. Notably, studies have reported strong antibacterial activity against cariogenic bacteria such as Streptococcus mutans and Porphyromonas gingivalis .
Antifungal Activity
Alpha-terpineol also demonstrates antifungal properties. It has been found to inhibit the growth of fungi such as Trichophyton mentagrophytes, which is known to cause skin infections. The compound disrupts fungal cell division, leading to irreversible damage .
Anti-inflammatory Effects
Some studies have suggested that alpha-terpineol may possess anti-inflammatory properties. It has been observed to reduce inflammation in various animal models, indicating potential use in treating inflammatory conditions .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial effects of alpha-terpineol revealed its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5% for certain strains .
- Fungal Inhibition : In another study focusing on dermatophytes, alpha-terpineol was shown to significantly reduce the viability of T. mentagrophytes at concentrations of 1% and above, suggesting its potential application in antifungal treatments .
The biological activity of alpha-terpineol is attributed to its ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death. Its structure allows it to penetrate lipid membranes effectively, disrupting cellular functions .
Safety and Toxicology
While alpha-terpineol is generally recognized as safe when used in appropriate concentrations, it can cause irritation in sensitive individuals. Safety assessments have indicated that exposure levels should be monitored, especially in cosmetic applications where concentrations may vary significantly .
Q & A
Q. How can researchers confirm the structural identity of α,β,4-Trimethylcyclohex-3-ene-1-propanal using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify methyl group environments and olefinic protons. Infrared (IR) spectroscopy can validate the aldehyde functional group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak (M⁺) at m/z corresponding to the molecular formula C₁₃H₂₀O (exact mass calculated via high-resolution MS). Cross-reference with databases using the CAS number 22858-74-8 for spectral comparisons .
Q. What safety protocols are critical when handling α,β,4-Trimethylcyclohex-3-ene-1-propanal in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation of vapors, and wear nitrile gloves to avoid dermal exposure. In case of contact, rinse immediately with water and consult a physician, as advised in safety data sheets . Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation of the aldehyde group.
Q. How can researchers synthesize α,β,4-Trimethylcyclohex-3-ene-1-propanal at the laboratory scale?
- Methodological Answer : Start with 3,3,5-trimethylcyclohexanone (a related compound listed in standards) and perform a Wittig reaction with propylidenetriphenylphosphorane to introduce the propanal chain. Optimize reaction conditions (e.g., temperature, solvent polarity) to mitigate steric hindrance from methyl groups. Monitor progress via thin-layer chromatography (TLC) and purify via fractional distillation .
Advanced Research Questions
Q. How can computational modeling resolve steric and electronic effects in α,β,4-Trimethylcyclohex-3-ene-1-propanal’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the compound’s electrostatic potential and identify reactive sites. Compare with experimental results from nucleophilic addition reactions (e.g., Grignard reagents) to validate computational predictions. Use software like Gaussian or ORCA for simulations, ensuring basis sets account for non-covalent interactions .
Q. What experimental strategies address contradictions in reported reaction yields for α,β,4-Trimethylcyclohex-3-ene-1-propanal derivatives?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables. Use isotopic labeling (e.g., deuterated solvents) to trace side reactions. Compare results with structurally similar compounds like 3,3,5-trimethylcyclohexanol to identify trends in steric or electronic influences .
Q. How can researchers design a stability study for α,β,4-Trimethylcyclohex-3-ene-1-propanal under varying environmental conditions?
- Methodological Answer : Expose the compound to controlled humidity, temperature (e.g., 4°C, 25°C, 40°C), and light conditions. Monitor degradation via gas chromatography (GC) and UV-Vis spectroscopy, focusing on aldehyde oxidation products. Compare stability with analogs (e.g., 3,3,5-trimethylcyclohexanone) to assess structural vulnerabilities .
Q. What advanced techniques validate the purity of α,β,4-Trimethylcyclohex-3-ene-1-propanal for mechanistic studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral column to separate enantiomers if applicable. Employ differential scanning calorimetry (DSC) to detect polymorphic impurities. Cross-validate with nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial arrangement of methyl groups .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR data for α,β,4-Trimethylcyclohex-3-ene-1-propanal in different solvents?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can alter proton coupling constants. Record NMR spectra in deuterated benzene (C₆D₆) to minimize solvent effects. Compare with computational chemical shift predictions (e.g., using ACD/Labs or MestReNova) to resolve ambiguities .
Q. What statistical approaches are suitable for analyzing variability in biological activity studies of this compound?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCoA) to correlate structural features (e.g., methyl group positions) with bioactivity. Use permutation tests (PERMANOVA) to assess significance, as demonstrated in microbiota diversity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
